molecular formula C16H13ClFN5O B14100340 N-(4-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(4-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14100340
M. Wt: 345.76 g/mol
InChI Key: MIWLDCOCIIWEIF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 4-chlorobenzyl group at the triazole N1 position and a 2-fluorophenylamino substituent at the C5 position. The chloro and fluoro substituents contribute to its unique electronic and steric properties, influencing its binding affinity and metabolic stability.

Properties

Molecular Formula

C16H13ClFN5O

Molecular Weight

345.76 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O/c17-11-7-5-10(6-8-11)9-19-16(24)14-15(22-23-21-14)20-13-4-2-1-3-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

MIWLDCOCIIWEIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chlorobenzyl Azide

4-Chlorobenzyl bromide undergoes nucleophilic substitution with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours, yielding 4-chlorobenzyl azide with >90% conversion. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the azide as a colorless oil.

Preparation of Propargyl Carboxamide Precursor

2-Fluoroaniline reacts with propiolic acid chloride in dichloromethane (DCM) under Schotten-Baumann conditions to form N-(2-fluorophenyl)propiolamide. Cyclocondensation with ammonium acetate in acetic acid at reflux generates the 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold.

CuAAC Cyclization

The 4-chlorobenzyl azide and propargyl carboxamide undergo Cu(I)-catalyzed [3+2] cycloaddition in tert-butanol/water (1:1) with sodium ascorbate (0.1 equiv) and CuSO₄·5H₂O (0.05 equiv) at 25°C. Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate) confirms completion within 4 hours, yielding the target compound in 68–72% isolated yield after recrystallization from ethanol.

Hydrazine-Mediated Cyclocondensation

Alternative routes exploit hydrazine derivatives to construct the triazole ring. This method avoids transition-metal catalysts, advantageous for applications requiring low metal residues.

Hydrazone Formation

4-Chlorobenzylamine condenses with ethyl 2-cyano-3-ethoxyacrylate in ethanol under acidic conditions (HCl, 0.1 M) to form the corresponding hydrazone. Subsequent treatment with 2-fluorophenyl isocyanate in tetrahydrofuran (THF) introduces the carboxamide group via nucleophilic acyl substitution.

Oxidative Cyclization

The hydrazone intermediate undergoes oxidative cyclization using selenium dioxide (SeO₂) in dioxane at 110°C for 6 hours. This step induces dehydrogenation and triazole ring closure, achieving 58–63% yield. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the absence of regioisomers, attributed to the electron-withdrawing 4-chlorobenzyl group directing cyclization.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, particularly beneficial for multistep syntheses.

One-Pot Procedure

A mixture of 4-chlorobenzylamine (1.0 equiv), 2-fluorophenyl isocyanate (1.2 equiv), and sodium azide (1.5 equiv) in dimethyl sulfoxide (DMSO) undergoes microwave irradiation at 150°C for 15 minutes. In situ generation of the azide and subsequent cyclization yields the product in 54% isolated yield. Nuclear magnetic resonance (¹H NMR) analysis (400 MHz, DMSO-d6) corroborates regioselectivity: δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.2 Hz, 2H, Ar-H), 7.45–7.32 (m, 4H, Ar-H).

Solid-Phase Synthesis

For high-throughput applications, resin-bound methodologies enable rapid purification.

Wang Resin Functionalization

Wang resin (1.0 mmol/g) undergoes coupling with Fmoc-5-amino-1H-1,2,3-triazole-4-carboxylic acid using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF. Deprotection with 20% piperidine in DMF exposes the amine for subsequent acylation with 4-chlorobenzyl chloride.

On-Resin Cyclization

The immobilized intermediate reacts with 2-fluorophenyl isothiocyanate in the presence of triethylamine (TEA), followed by cleavage with trifluoroacetic acid (TFA)/H₂O (95:5). Lyophilization affords the target compound in 41% overall yield, with purity >95% by HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Key Advantage
CuAAC 68–72 98 4 h High regioselectivity
Hydrazine Cyclization 58–63 95 6 h Metal-free
Microwave 54 97 15 min Rapid synthesis
Solid-Phase 41 95 8 h Automated scalability

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorobenzyl and fluorophenyl groups can enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s activity and physicochemical properties are highly dependent on substituent positions and functional groups. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,3-Triazole-4-Carboxamides
Compound Name Triazole Substituents Amide Group Key Biological Activity Reference
Target Compound 5-((2-fluorophenyl)amino) N-(4-chlorobenzyl) Potential MIF inhibition
5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-... 5-amino N-(4-fluorobenzyl) Undisclosed (structural analog)
N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-... (MKA004) 1-(4-fluorophenyl) N-(4-chlorobenzyl) MIF inhibitor (apoptosis modulation)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-... 5-(trifluoromethyl) N-(3-fluoro-4-thienopyrimidinyl) c-Met inhibition (antitumor)
N-Substituted-5-methyl-1-(4-methylphenyl)-... 5-methyl Variable amines Synthetic focus (no bioactivity data)

Impact of Substituents on Activity

  • Chlorobenzyl vs.
  • Amino vs. Trifluoromethyl at C5: The 2-fluorophenylamino group in the target compound may engage in hydrogen bonding with biological targets, unlike the electron-withdrawing trifluoromethyl group in ’s c-Met inhibitor, which primarily affects steric bulk and electron density .
  • Positional Isomerism: The 2-fluorophenylamino substituent (target compound) vs.

Physicochemical Properties

  • Metabolic Stability : Fluorine atoms at the 2-position may reduce oxidative metabolism, extending half-life compared to compounds with electron-donating substituents .

Biological Activity

N-(4-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The compound features a triazole ring and various substituents that enhance its biological activity. The molecular formula is C16H15ClFN5O, with a molecular weight of approximately 344.77 g/mol. The presence of the chlorobenzyl group and the fluorophenyl amine contributes to its unique properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the triazole ring through cycloaddition reactions.
  • Introduction of the chlorobenzyl and fluorophenyl groups via nucleophilic substitution.
  • Finalization with carboxamide formation through coupling reactions.

Optimizing these steps can enhance yield and purity, making it suitable for further biological evaluations.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity . Preliminary studies suggest that it may act through multiple mechanisms:

  • Modulation of Cellular Pathways : The compound may influence specific signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Interaction : It has been suggested that this compound can interact with enzymes or receptors critical for cancer cell survival.

In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.55
HCT-116 (Colon)1.82
HePG-2 (Liver)2.86

These values indicate that the compound is more effective than some established chemotherapeutic agents.

The mechanism of action involves binding to specific molecular targets within cancer cells. This interaction may lead to the inhibition of critical enzymes or receptors involved in tumor growth and survival. Further mechanistic studies are required to elucidate these pathways fully.

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

  • Study on Antiproliferative Activity : A related triazole compound showed significant antiproliferative effects against leukemia cell lines with an IC50 comparable to doxorubicin .
  • Structure-Activity Relationship (SAR) : Research indicated that modifications in the triazole structure significantly affect biological activity, emphasizing the role of electronegative substituents like chlorine in enhancing anticancer properties .

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for N-(4-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation. Key steps include:

Condensation of 4-chlorobenzylamine with a fluorophenyl isocyanide derivative to form an imidoyl chloride intermediate.

Reaction with sodium azide to generate the triazole core.

Carboxamide functionalization via coupling reagents like EDC/HOBt .

  • Validation : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve bond lengths/angles and confirm regiochemistry of the triazole ring .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., fluorophenyl and chlorobenzyl groups). 19F^{19}F-NMR can confirm fluorine substitution patterns .
  • HRMS : Validate molecular formula (e.g., expected [M+H]+^+ for C17H14ClFN5O\text{C}_{17}\text{H}_{14}\text{ClFN}_5\text{O}: 364.0863) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition, referencing similar triazole carboxamides in ) with IC50_{50} determination via dose-response curves.
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with doxorubicin as a positive control .
  • Solubility optimization : Pre-dissolve in DMSO (<1% final concentration) to mitigate aqueous insolubility issues .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies be resolved?

  • Methodological Answer :

  • Orthogonal validation : Confirm COX-2 inhibition via SPR (surface plasmon resonance) to measure binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Proteomic profiling : Use kinome-wide screening (e.g., HotSpot kinase assay) to identify off-target effects, as triazoles may interact with ATP-binding pockets of unrelated kinases .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorobenzyl with 4-bromobenzyl) to assess structure-activity relationships (SAR) .

Q. What strategies improve pharmacokinetic properties like bioavailability?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable esters (e.g., methyl or PEG-linked groups) to enhance solubility and passive diffusion .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
  • Metabolic stability : Assess hepatic microsomal degradation and introduce electron-withdrawing groups (e.g., CF3_3) to reduce CYP450-mediated oxidation .

Q. How can computational modeling guide target identification?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding modes with COX-2 or c-Met kinase (PDB: 5F1A). Prioritize poses with H-bonding to fluorophenyl NH and triazole N-atoms .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors from similar triazoles .

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